(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol
Brand Name: Vulcanchem
CAS No.: 14621-31-9
VCID: VC20956703
InChI: InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4+,5+,6+/m1/s1
SMILES: COC1C2C(O2)C(CO1)O
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

CAS No.: 14621-31-9

Cat. No.: VC20956703

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol - 14621-31-9

Specification

CAS No. 14621-31-9
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name (1S,2S,5R,6S)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol
Standard InChI InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Standard InChI Key DISULGQOMPTDEN-VANKVMQKSA-N
Isomeric SMILES CO[C@@H]1[C@@H]2[C@@H](O2)[C@@H](CO1)O
SMILES COC1C2C(O2)C(CO1)O
Canonical SMILES COC1C2C(O2)C(CO1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator